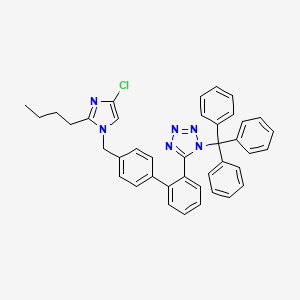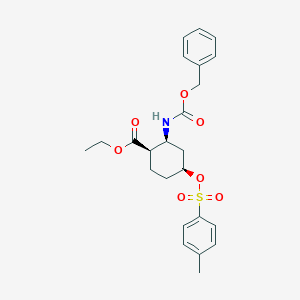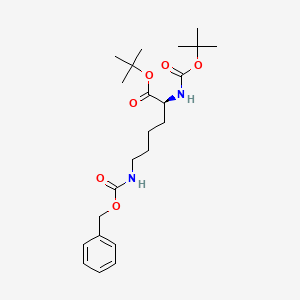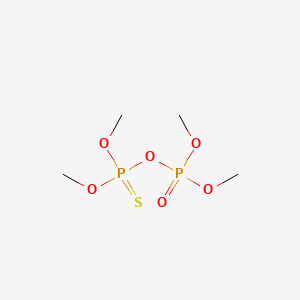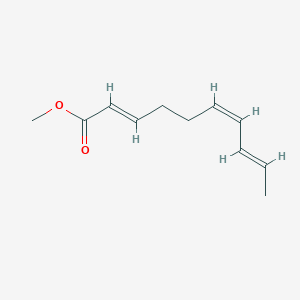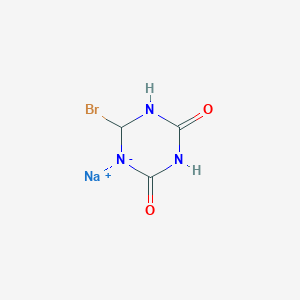
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is a chemical compound with the molecular formula C3H3BrN3NaO3. It is commonly used as a brominating agent in various chemical reactions. The compound is known for its high reactivity and effectiveness in introducing bromine atoms into organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H3BrN3NaO3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione primarily undergoes bromination reactions, where it acts as a source of bromine. It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions: The compound is commonly used in the presence of strong acids or bases to facilitate the bromination process. For example, it can be used with sulfuric acid or hydrochloric acid to achieve the desired bromination. The reaction conditions typically involve low temperatures to control the reactivity and selectivity of the bromination process.
Major Products Formed: The major products formed from the reactions involving this compound are brominated organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a brominating agent to introduce bromine atoms into organic molecules, which is essential for the synthesis of various compounds. In biology, it is used to study the effects of bromination on biological molecules and to develop new brominated drugs. In medicine, the compound is used in the synthesis of brominated pharmaceuticals, which have shown promise in treating various diseases. In industry, it is used in the production of brominated flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione involves the transfer of a bromine atom to the target molecule. The compound acts as a brominating agent, and the bromine atom is transferred through an electrophilic substitution reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is unique in its high reactivity and effectiveness as a brominating agent. Similar compounds include N-Chlorosuccinimide and N-Bromosuccinimide, which are also used as halogenating agents. this compound is preferred in certain applications due to its higher reactivity and selectivity.
List of Similar Compounds:- N-Chlorosuccinimide
- N-Bromosuccinimide
- N-Iodosuccinimide
- N-Chlorophthalimide
- N-Bromophthalimide
Eigenschaften
IUPAC Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDCCVEWNITLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)NC(=O)[N-]1)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743116 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164918-61-0 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
